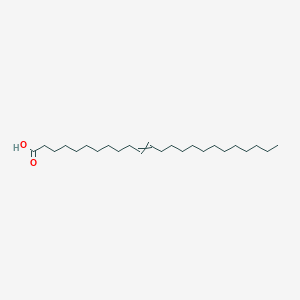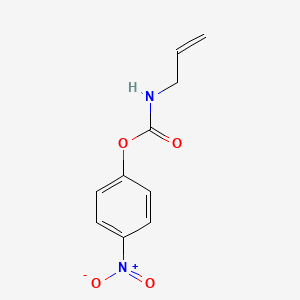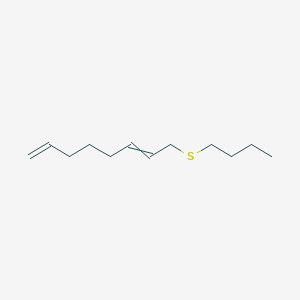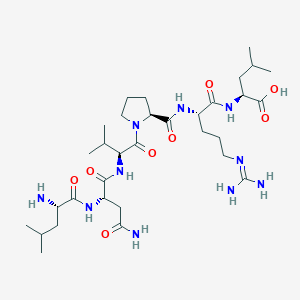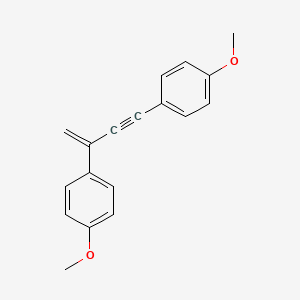
1,1'-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butene-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-methoxybenzaldehyde undergoes a nucleophilic addition with propargyl bromide to form the intermediate compound. This intermediate is then subjected to a coupling reaction to yield the final product, 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
- 1-Phenyl-1,3-butanedione
Comparison
1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is unique due to its butene-1-yne backbone, which imparts distinct chemical reactivity compared to similar compounds with different backbones. This structural feature allows for unique applications in synthesis and potential biological activities.
Propriétés
Numéro CAS |
133496-99-8 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1-methoxy-4-[3-(4-methoxyphenyl)but-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-14(16-8-12-18(20-3)13-9-16)4-5-15-6-10-17(19-2)11-7-15/h6-13H,1H2,2-3H3 |
Clé InChI |
RADCTLRWYPWFQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC(=C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
methanone](/img/structure/B14264271.png)
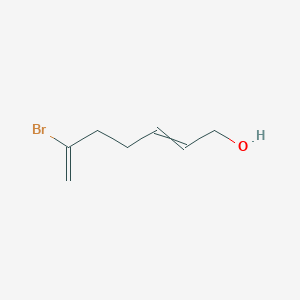
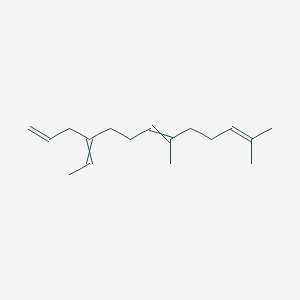
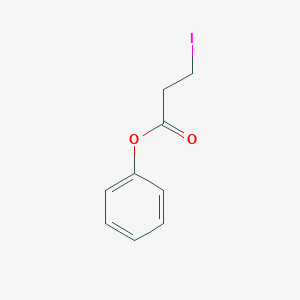
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
